molecular formula C16H12N4O4S B3507617 5-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-nitrobenzoic acid

5-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-nitrobenzoic acid

Cat. No. B3507617
M. Wt: 356.4 g/mol
InChI Key: KPJJCESLVXJSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-nitrobenzoic acid, commonly referred to as MPTB, is a chemical compound with potential applications in scientific research. MPTB is a member of the benzene family and is a derivative of 1,2,4-triazole.

Scientific Research Applications

MPTB has potential applications in scientific research, particularly in the study of enzymes and their functions. MPTB has been used as an inhibitor of various enzymes, including protein tyrosine phosphatases and cysteine proteases. These enzymes are involved in various cellular processes, including signal transduction and protein degradation. By inhibiting these enzymes, MPTB can be used to study their functions and potential therapeutic targets.

Mechanism of Action

MPTB inhibits enzymes by binding to their active sites and preventing substrate binding. The mechanism of inhibition varies depending on the specific enzyme being studied. For example, MPTB inhibits protein tyrosine phosphatases by binding to the catalytic site and preventing the dephosphorylation of proteins. In contrast, MPTB inhibits cysteine proteases by binding to the active site and irreversibly modifying the enzyme.
Biochemical and Physiological Effects:
MPTB has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MPTB inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPTB has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory enzymes such as cyclooxygenase-2. In vivo studies have shown that MPTB can reduce the severity of autoimmune diseases such as rheumatoid arthritis by inhibiting the activity of immune cells.

Advantages and Limitations for Lab Experiments

MPTB has several advantages for lab experiments, including its potent inhibitory activity and its selectivity for specific enzymes. However, MPTB also has limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using MPTB.

Future Directions

There are several future directions for MPTB research. One potential direction is the development of MPTB derivatives with improved solubility and selectivity for specific enzymes. Another direction is the study of MPTB in combination with other inhibitors or drugs to enhance its therapeutic effects. Finally, the use of MPTB in animal models of disease could provide valuable insights into its potential therapeutic applications.
Conclusion:
MPTB is a promising chemical compound with potential applications in scientific research. Its potent inhibitory activity and selectivity for specific enzymes make it a valuable tool for the study of enzymes and their functions. Future research on MPTB could lead to the development of novel therapeutic strategies for various diseases.

properties

IUPAC Name

5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-19-14(10-5-3-2-4-6-10)17-18-16(19)25-11-7-8-13(20(23)24)12(9-11)15(21)22/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJJCESLVXJSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6991592

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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